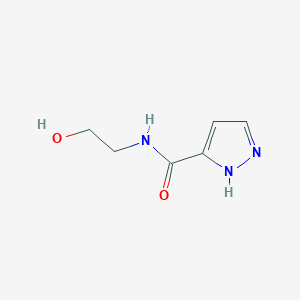

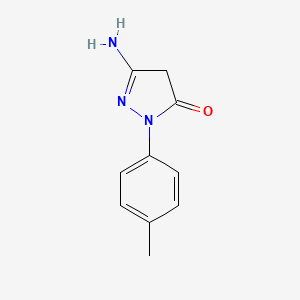

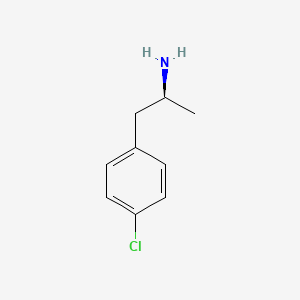

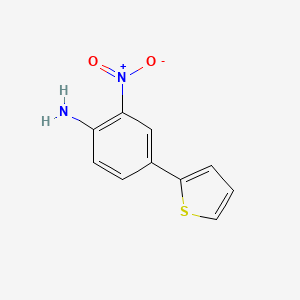

![molecular formula C10H11N3O3 B3135870 ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate CAS No. 40519-95-7](/img/structure/B3135870.png)

ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

The compound “ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate” is a heterocyclic compound that falls under the category of pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of chalcone with guanidine hydrochloride . The synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis

The chemical reactions involved in the formation of pyrimidine derivatives often involve a Michael addition-type reaction . In this reaction, the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis

Pyrimidine and its derivatives are much weaker bases than pyridine and are soluble in water .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Pyrimido[4,5-b]quinolines and their thio analogues are synthesized from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid, respectively, showcasing the application of pyrimidine derivatives in the creation of biologically potent molecules with significant therapeutic importance. This method highlights a novel pathway for developing a variety of 1,3-diaryl-5hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines in a one-pot synthesis, offering a new derivative of these molecules in synthetically useful yields (Nandha Kumar et al., 2001).

Tautomeric Equilibria in Nucleic Acid Bases

The study of tautomeric equilibria of purine and pyrimidine bases shows the influence of molecular interactions on the relative stability of tautomeric forms. This research provides insight into the molecular interactions between nucleic acid bases and their environment, highlighting the importance of such interactions in the relative order of stabilities of tautomers, which has significant implications for biological processes and drug design (Person et al., 1989).

Anti-inflammatory and Anticancer Properties

Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer properties. The anti-inflammatory effects of pyrimidines are attributed to their inhibition of various inflammatory mediators, while their anticancer potential is demonstrated through various mechanisms, indicating the potential of pyrimidine derivatives to interact with diverse targets. This underscores the versatility of pyrimidines in therapeutic applications and the potential for the development of new drugs based on pyrimidine scaffolds (Rashid et al., 2021); (Kaur et al., 2014).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core is a key precursor for medicinal and pharmaceutical industries, highlighting the broader synthetic applications and bioavailability of 5H-pyrano[2,3-d]pyrimidine scaffolds. The review covers synthetic pathways for developing substituted pyrimidine derivatives using hybrid catalysts, emphasizing the application of these scaffolds in drug development and the synthesis of lead molecules (Parmar et al., 2023).

In-vitro Anti-inflammatory Activity

Substituted 1,2,3,4 tetrahydropyrimidine derivatives are explored for their in-vitro anti-inflammatory activity, demonstrating the potential of pyrimidine derivatives in designing leads for anti-inflammatory activity. This research contributes to the understanding of pyrimidines' role in medicinal chemistry, particularly in the development of new therapeutic agents (Gondkar et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 4-oxo-1,9a-dihydropyrimido[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-2-16-9(15)7-6-12-10-11-4-3-5-13(10)8(7)14/h3-6,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUYUKXJPSKDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2N=CC=CN2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

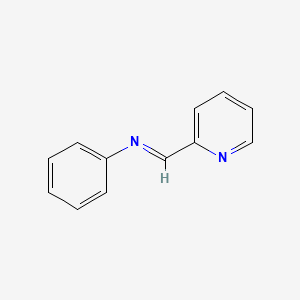

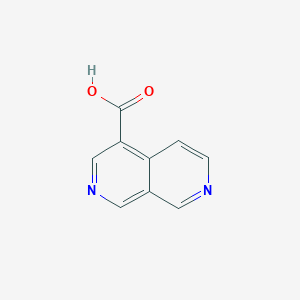

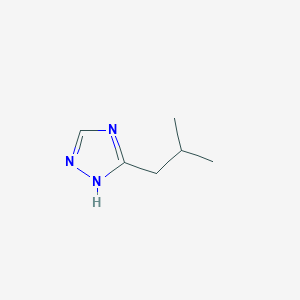

![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)